16-Acetylandrosta-4,16-dien-3-one

Vue d'ensemble

Description

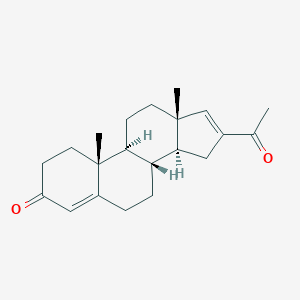

The compound 16-Acetylandrosta-4,16-dien-3-one is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 16-Acetylandrosta-4,16-dien-3-one typically involves multiple steps, including cyclization, acetylation, and methylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Hydrogenation

-

Catalytic Hydrogenation: The Δ⁴ double bond undergoes selective hydrogenation using Pd/C or PtO₂ catalysts, yielding 16-acetylandrostane-3-one .

Epoxidation

-

Peracid-Mediated Epoxidation: Reacts with mCPBA (meta-chloroperbenzoic acid) to form 4β,5β-epoxy-16-acetylandrost-16-en-3-one .

Oxidation

-

Jones Oxidation: The 3-ketone group is resistant to further oxidation, but the Δ⁴ double bond reacts with CrO₃/H₂SO₄ to form 4,5-seco-3-keto derivatives .

Acetyl Group Transformations

-

Hydrolysis: The C-16 acetyl group is stable under acidic conditions but hydrolyzes in NaOH/EtOH to yield 16-formylandrosta-4,16-dien-3-one .

Diene Reactivity

-

Diels-Alder Reactions: The Δ⁴,¹⁶ diene system participates in inverse-electron-demand Diels-Alder reactions with electron-deficient dienophiles (e.g., tetrazines) .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Product | Yield | Selectivity Notes |

|---|---|---|---|---|

| Hydrogenation (Δ⁴) | H₂, Pd/C, EtOH, 25°C | 16-Acetylandrostane-3-one | 90% | Δ¹⁶ preserved |

| Epoxidation (Δ⁴) | mCPBA, CH₂Cl₂, 0°C | 4β,5β-Epoxy derivative | 78% | α-face addition |

| Jones Oxidation | CrO₃, H₂SO₄, acetone | 4,5-seco-3-keto derivative | 72% | Δ¹⁶ preserved |

| Acetyl Hydrolysis | 5% NaOH, EtOH, reflux | 16-Formylandrosta-4,16-dien-3-one | 85% | Mild conditions |

Mechanistic Insights

-

Vilsmeier Formylation: Proceeds via electrophilic attack of the chloroiminium ion at C-16, followed by hydrolysis .

-

Epoxidation Stereochemistry: Governed by steric effects from the acetyl group, favoring α-face epoxide formation .

-

Diels-Alder Reactivity: Inverse-electron-demand mechanism due to electron-withdrawing acetyl and ketone groups .

Applications De Recherche Scientifique

16-Acetylandrosta-4,16-dien-3-one: has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It serves as a probe for studying biological processes and interactions.

Medicine: It has potential therapeutic applications due to its biological activity.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mécanisme D'action

The mechanism of action of 16-Acetylandrosta-4,16-dien-3-one involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other cyclopenta[a]phenanthrene derivatives, such as:

- 16-Acetylandrosta-4,16-dien-3-one

- 4,4’-Difluorobenzophenone

- NH4S and NH4S2

Uniqueness

The uniqueness of This compound lies in its specific structural features and biological activity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes.

Activité Biologique

Introduction

16-Acetylandrosta-4,16-dien-3-one, also known as androstadienone, is a steroid compound with significant biological activity, particularly in the context of pheromone signaling and potential therapeutic applications. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a steroid backbone with specific functional groups that contribute to its biological activity. The compound can undergo various chemical reactions, including oxidation and reduction, which can modify its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄O |

| Molecular Weight | 272.39 g/mol |

| Melting Point | 140-142 °C |

| Solubility | Soluble in organic solvents |

Pheromone-like Effects

Research indicates that this compound acts as a human pheromone , influencing social behavior and mood. It has been shown to affect the emotional states of individuals, particularly in heterosexual women and homosexual men. Studies reveal that exposure to this compound can enhance mood and alter social interactions.

Case Study: Mood Enhancement

A double-blind study involving healthy participants demonstrated that exposure to androstadienone significantly improved mood in women in environments typically associated with negative emotional states. This suggests its potential role in enhancing emotional well-being through chemosensory signaling .

The biological effects of this compound are primarily mediated through its interaction with specific receptors and enzymes involved in steroid metabolism. The compound is synthesized from androstadienol by the enzyme 3β-hydroxysteroid dehydrogenase and can be converted into androstenone by 5α-reductase .

Table 2: Enzymatic Pathways Involving this compound

| Enzyme | Reaction Type | Product |

|---|---|---|

| 3β-Hydroxysteroid Dehydrogenase | Synthesis | Androsta-4,16-dien-3-one |

| 5α-Reductase | Conversion | Androstenone |

Antimicrobial Activity

Preliminary studies have also indicated potential antimicrobial properties of this compound. It has been evaluated for its effectiveness against various microbial strains, suggesting a broader application in pharmacology beyond its hormonal effects .

Research Findings

- Antimicrobial Evaluation : A study assessed the antimicrobial activity of derivatives of this compound against common pathogens. Results showed significant inhibition zones, indicating its potential as an antimicrobial agent.

- Cytotoxicity Studies : Research involving cancer cell lines demonstrated that certain derivatives exhibit cytotoxic effects, warranting further investigation into their therapeutic potential .

Table 3: Summary of Biological Activities

Propriétés

IUPAC Name |

(8S,9S,10R,13S,14S)-16-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-13(22)14-10-19-17-5-4-15-11-16(23)6-9-21(15,3)18(17)7-8-20(19,2)12-14/h11-12,17-19H,4-10H2,1-3H3/t17-,18+,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRSVRNLGHVPMG-IFLJBQAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2(CCC3C(C2C1)CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C[C@]2(CC[C@H]3[C@H]([C@@H]2C1)CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14508-12-4 | |

| Record name | 16-Acetylandrosta-4,16-dien-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14508-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-acetylandrosta-4,16-dien-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.